molecular formula C22H31N9O B611969 XL228 CAS No. 898280-07-4

XL228

Cat. No. B611969
M. Wt: 437.54
InChI Key: ALKJNCZNEOTEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XL228 is a novel anticancer compound designed to inhibit the insulin-like growth factor type-1 receptor (IGF1R), Src and Abl tyrosine kinases . These targets play crucial roles in cancer cell proliferation, survival, and metastasis . It’s a small molecule under investigation for use/treatment in leukemia (lymphoid) and leukemia (myeloid) .


Synthesis Analysis

The synthesis of XL228 involves route scouting, process development, and multikilogram syntheses . Key aspects of the developed route are a regioselective [3+2] isoxazole formation on a pyrimidine core and a selective SNAr addition of an aryl amine to a symmetrical dichloro substituted pyrimidine .


Chemical Reactions Analysis

XL228 potently inhibits the T315I mutant form of ABL, which is resistant to inhibition by other targeted therapies approved for chronic myelogenous leukemia . It also targets IGF1R, a receptor tyrosine kinase that is highly expressed and activated in a broad range of human tumors .

Scientific Research Applications

  • Treatment of Leukemias : XL228 has shown promise in clinical trials for treating leukemias, particularly those with the T315I mutation in BCR-ABL, which is resistant to standard therapies. It's effective against both wild-type and T315I isoforms of BCR-ABL, as well as other kinases like Aurora A, IGF-1R, SRC, and LYN (Cortes et al., 2008).

  • Potential in Treating Solid Tumors : Research indicates XL228's potential in treating multiple myeloma and solid tumors due to its broad kinase inhibition profile, which includes IGF1R, ABL, SRC family kinases, FGFR1-3, and ALK (Clary et al., 2009).

  • Phase I Clinical Trial for Advanced Malignancies : A phase I trial evaluated XL228 in patients with advanced malignancies, exploring its tolerability and clinical activity. It targeted multiple kinases, including IGF1R, AURORA kinases, FGFR1-3, ABL, and SRC family kinases (Smith et al., 2016).

  • Enhancing Radiosensitivity in Cancer Cells : XL228 has been studied for its ability to enhance the sensitivity of cancer cells to radiation therapy. It has shown effects on various cancer cell types, including head and neck squamous cell carcinomas and non-small cell lung cancers, by inhibiting key signaling pathways involved in therapy resistance (Matsumoto et al., 2011).

  • Targeting Drug-Resistant CML and Ph+-ALL : XL228's efficacy against drug-resistant chronic myelogenous leukemia (CML) and Philadelphia-positive acute lymphocytic leukemia (Ph+-ALL) has been demonstrated, especially in cases where mutations like T315I and F317L confer resistance to other treatments (Shah et al., 2007).

Safety And Hazards

XL228 is toxic and contains a pharmaceutically active ingredient . It’s a moderate to severe irritant to the skin and eyes . During combustion, it may emit irritant fumes .

Future Directions

XL228 is currently in Phase 1 clinical development targeting Ph+ leukemias, multiple myeloma, and solid tumors . Cellular and in vivo data have demonstrated activity of XL228 against IGF1R, ABL (including the T315I variant) and SRC family kinases . The continuation of ongoing research across a broad range of cancer indications is justified by early results .

properties

IUPAC Name

4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKJNCZNEOTEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

XL228 potently inhibits the T315I mutant form of ABL, which is resistant to inhibition by other targeted therapies approved for chronic myelogenous leukemia. XL228 also targets IGF1R, which is a receptor tyrosine kinase that is highly expressed and activated in a broad range of human tumors and is thought to promote tumor growth, survival and resistance to chemotherapeutic agents. XL228 showed efficacy in a variety of solid tumor xenograft models.
Record name XL228
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine

CAS RN

898280-07-4
Record name XL-228
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898280074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XL-228
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33M2XSK003
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.